4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methylpiperazinyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridazine with 4-methylpiperazine in the presence of a base, followed by the introduction of a phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of a variety of substituted derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups or extend the molecular framework.
Scientific Research Applications
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit antibacterial activity.
Medicine: The compound and its derivatives are being explored for their potential as therapeutic agents. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazine: This compound is structurally similar but lacks the ketone group present in the pyridazinone core.
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyrimidine: This compound has a pyrimidine core instead of a pyridazinone core, resulting in different chemical and biological properties.
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyrazine:
The uniqueness of this compound lies in its specific combination of functional groups and the pyridazinone core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCBYQYVQGYJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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